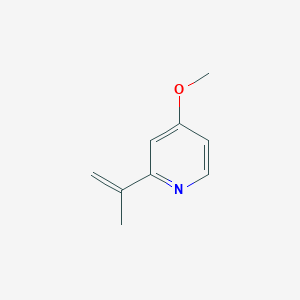

4-Methoxy-2-(prop-1-en-2-yl)pyridine

Description

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

4-methoxy-2-prop-1-en-2-ylpyridine |

InChI |

InChI=1S/C9H11NO/c1-7(2)9-6-8(11-3)4-5-10-9/h4-6H,1H2,2-3H3 |

InChI Key |

RORRHJFBNAUVAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=NC=CC(=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(prop-1-en-2-yl)pyridine typically involves the reaction of 4-methoxypyridine with isopropenyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(prop-1-en-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.

Substitution: The methoxy group and the prop-1-en-2-yl group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(prop-1-en-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural uniqueness of 4-Methoxy-2-(prop-1-en-2-yl)pyridine lies in its substitution pattern. Below is a comparison with key pyridine derivatives from the literature:

Key Observations :

- Electronic Effects : The methoxy group at the 4-position donates electron density via resonance, activating the pyridine ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., -Cl in compounds), which deactivate the ring .

- This is less pronounced in analogs like (4-Methoxypyridin-2-yl)-methanol .

Physicochemical Properties

Melting Points and Solubility

- This compound : Predicted to have moderate melting points (~150–200°C) based on analogs. The propenyl group may reduce crystallinity compared to chloro-substituted derivatives (mp 268–287°C) .

- Hydrophobicity : The propenyl group increases lipophilicity (logP ~2.5 estimated), similar to phenylpropyl-substituted pyridines (logP ~3.0 for compound 53je) .

Spectroscopic Data

- ¹H NMR : In , pyridine derivatives show characteristic shifts for aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). The propenyl group’s vinyl protons are expected near δ 5.0–5.5 ppm .

- IR Spectroscopy : Methoxy C-O stretches appear near 1264 cm⁻¹, as seen in compound 53je .

Stability and Reactivity

- Hydrolysis: discusses the hydrolysis kinetics of 4-methoxy-substituted pyridines in aqueous solutions. The methoxy group likely slows hydrolysis compared to amino or nitro analogs .

- Thermal Stability : Chloro- and nitro-substituted pyridines exhibit higher thermal stability (mp >250°C) due to strong intermolecular interactions, whereas propenyl derivatives may decompose at lower temperatures .

Q & A

Q. What synthetic routes are available for preparing 4-Methoxy-2-(prop-1-en-2-yl)pyridine, and how can reaction conditions be optimized?

Answer: A key method involves nucleophilic substitution reactions on halogenated pyridine precursors. For example, Jank et al. (2007) demonstrated that 2-chloro-4-fluoropyridine derivatives react with alkoxide nucleophiles in solvents like DMSO to yield alkoxy-substituted pyridines . Optimizing reaction conditions (e.g., solvent polarity, temperature, and base selection) is critical. For instance, DMSO enhances nucleophilicity in SNAr reactions, while elevated temperatures (80–100°C) improve yields. Characterization via -NMR and HPLC can confirm substitution patterns and purity .

Q. How can researchers validate the structural integrity of this compound?

Answer: Combined spectroscopic and chromatographic techniques are essential:

- NMR : -NMR can confirm methoxy (-OCH) and prop-1-en-2-yl substituents via characteristic shifts (e.g., methoxy at δ 3.8–4.0 ppm, allylic protons at δ 5.0–6.0 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) .

Advanced Research Questions

Q. What strategies can be employed to analyze the biological activity of this compound, particularly in enzyme inhibition?

Answer: Structure-activity relationship (SAR) studies are critical. For pyridine-based inhibitors, in vitro assays like the ethoxyresorufin-O-deethylase (EROD) assay (used for CYP1B1 inhibition) can quantify IC values . Molecular docking simulations (e.g., AutoDock Vina) can predict binding interactions with target enzymes. For example, pyridine derivatives substituted at the 2-position show enhanced inhibitory potency due to optimized steric and electronic interactions with active sites .

Q. How do substituent modifications (e.g., methoxy vs. alkyl groups) impact the reactivity and stability of this compound?

Answer: Electron-donating groups (e.g., -OCH) increase aromatic ring electron density, enhancing resistance to electrophilic attack but reducing nucleophilic substitution rates. Stability under acidic/basic conditions can be assessed via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24h). For example, methoxy groups improve thermal stability compared to alkyl chains, as shown in thermogravimetric analysis (TGA) .

Q. What computational methods are suitable for predicting the corrosion inhibition potential of this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) can predict adsorption efficiency on metal surfaces. Key parameters include:

- Fukui indices : Identify reactive sites for donor-acceptor interactions.

- HOMO-LUMO gap : Smaller gaps correlate with higher inhibition efficiency.

Experimental validation via electrochemical impedance spectroscopy (EIS) in corrosive media (e.g., 0.5 M HSO) can confirm computational predictions .

Safety and Handling

Q. What safety precautions are recommended for handling this compound given limited toxicity data?

Answer: Assume precautionary measures due to insufficient toxicity

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation.

- Emergency protocols : Immediate decontamination with water for skin/eye contact and medical consultation for ingestion .

Data Gaps and Future Research

Q. What are the unresolved challenges in studying this compound’s ecological impact?

Answer: No data exist on biodegradation, bioaccumulation, or soil mobility. Researchers should prioritize:

Q. How can the compound’s potential as a pharmaceutical intermediate be explored?

Answer: Evaluate metabolic stability via in vitro microsomal assays (human liver microsomes) and plasma protein binding (equilibrium dialysis). SAR studies on pyridine derivatives suggest that C2 and C4 substitutions enhance target affinity and metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.